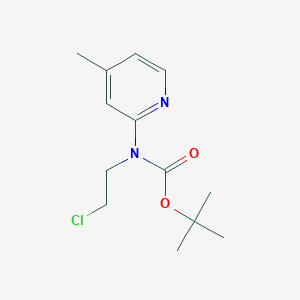
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate, also known as CEP-32496, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2 activity, Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, its low solubility and stability in aqueous solutions may limit its use in certain experimental settings.
Future Directions
Future research on Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate should focus on optimizing its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to investigate its potential applications in combination therapy with other anti-cancer agents. Finally, the development of more potent and selective CK2 inhibitors based on the structure of Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate may lead to the discovery of novel cancer therapeutics.
Synthesis Methods
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate can be synthesized using a multi-step process that involves the reaction of 2-chloroethyl isocyanate with 4-methylpyridine-2-carboxylic acid, followed by the addition of tert-butyl alcohol. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, particularly in breast cancer, lung cancer, and glioblastoma. Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has also been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-10-5-7-15-11(9-10)16(8-6-14)12(17)18-13(2,3)4/h5,7,9H,6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNJFBJTQDQRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCCl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

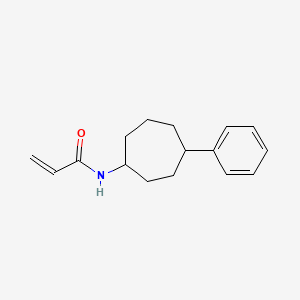
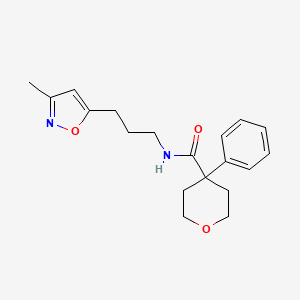
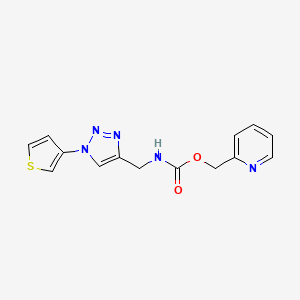

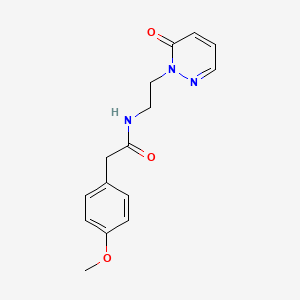
![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
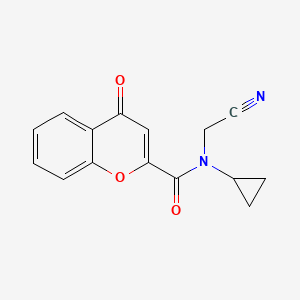
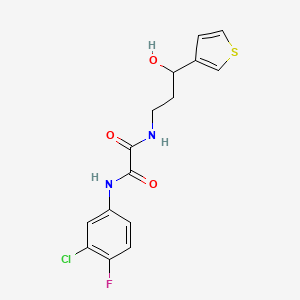
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)
![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)

![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)